molecular formula C6H10O B156100 Bicyclo[3.1.0]hexan-3-ol CAS No. 89489-26-9

Bicyclo[3.1.0]hexan-3-ol

Cat. No. B156100
CAS RN: 89489-26-9
M. Wt: 98.14 g/mol
InChI Key: YKXMZSYOSBDLMM-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexan-3-ol is a structural motif that appears in various synthetic compounds with potential biological activity. The bicyclic structure is characterized by a three-carbon bridge and a hydroxyl group, which can serve as a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexan-3-ol derivatives has been achieved through various methods. An intramolecular olefin keto-carbene cycloaddition reaction was used to create the bicyclo[3.1.0]hexane template necessary for the synthesis of carbocyclic nucleosides, which are conformationally locked in the Southern hemisphere of the pseudorotational cycle . Additionally, organo-selenium reagents have been employed to induce radical ring-opening intramolecular cyclization, leading to the formation of 3-oxabicyclo[3.1.0]hexan-2-ols . The use of allylSmBr with different additives has also been shown to selectively construct bicyclo[3.1.0]hexan-1-ols with excellent diastereoselectivities .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.0]hexan-3-ol derivatives has been studied using various techniques. For instance, the molecular structures of cis- and trans-3-chloro-bicyclo[3.1.0]-hexane were investigated by gas electron diffraction and molecular mechanics calculations, revealing a boat/chair conformational mixture for the cis isomer and a boat conformer for the trans isomer . The crystal structure of methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate showed a boat-like conformation for the bicyclo[3.1.0]hexane fragment .

Chemical Reactions Analysis

Bicyclo[3.1.0]hexan-3-ol and its derivatives undergo various chemical reactions that are useful in organic synthesis. For example, azabicyclo[3.1.0]hexane-1-ols can be used as intermediates for the asymmetric synthesis of biologically active compounds, undergoing selective rearrangement and ring cleavage to lead to different types of pyrrolidinones and dihydropyridinones . Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives have been described, utilizing intramolecular cyclopropanation as the key step .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.1.0]hexan-3-ol derivatives are influenced by their unique structural features. The conformational study of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation, and the five-membered ring system is appreciably flattened compared to cyclopentane . The synthesis of bicyclo[3.1.0]hexan-2-ones by manganese(III) oxidation in ethanol has been reported, which is a testament to the reactivity of these compounds under oxidative conditions .

Scientific Research Applications

Cardioprotective Properties

Bicyclo[3.1.0]hexan-3-ol, as part of the (N)-methanocarba system, is noted for its potential in treating heart failure. This compound, in the form of 5'-phosphate and 5'-phosphonate ester derivatives, has shown promising results in activating the cardiac myocyte P2X4 receptor, which is protective against heart failure. In particular, phosphoesters and phosphonodiesters containing this bicyclic system have significantly improved heart contractile function in mouse ischemic heart failure models. Some derivatives have even shown high efficacy in heart failure models, indicating their potential as cardioprotective agents (Kumar et al., 2013), (Kumar et al., 2010).

Neuroprotective Potential

The derivative Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), developed as a potential neuroprotective drug, showcases the versatility of bicyclo compounds. Labeled with C-11, this compound demonstrated significant accumulation in cortical brain areas, indicating its potential utility in neuroprotective applications (Yu et al., 2003).

Pain Management

Bicifadine, another derivative of bicyclo compounds, has been explored for its antinociceptive properties in various pain models. It has shown effectiveness in suppressing pain responses in acute, persistent, and chronic pain models, marking its significance in pain management research (Basile et al., 2007).

Pharmaceutical Research

The structural uniqueness of norbornane compounds, including bicyclo[2.2.1]heptanes, has made them a subject of significant interest in pharmaceutical research. These compounds are not only medicinally active but also serve as test molecules for studying structure-activity relationships due to their distinct molecular shape and sterically fixed position of substituents (Buchbauer & Pauzenberger, 1991), (Buchbauer et al., 1999).

Safety And Hazards

According to the classification provided by companies to ECHA in CLP notifications, “Bicyclo[3.1.0]hexan-3-ol” is a flammable liquid and vapour . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “Bicyclo[3.1.0]hexan-3-ol” could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . Additionally, the development of efficient methods for the synthesis of both reaction partners could grant fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

properties

IUPAC Name

bicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMZSYOSBDLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508139
Record name Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.0]hexan-3-ol

CAS RN

89489-26-9
Record name Bicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
PG Gassman, FV Zalar - Journal of the American Chemical …, 1966 - ACS Publications
The electrolytic oxidative decarboxylation of cis-and nww-bicyclo [3.1. 0] hexane-3-carboxylic acid was investigated. When the electrolysis was run in pyridine-water the predominant …
Number of citations: 45 pubs.acs.org
H Saneyoshi, JR Deschamps… - The Journal of organic …, 2010 - ACS Publications
Two conformationally locked versions of l-deoxythreosyl phosphonate nucleosides (2 and 3) were synthesized to investigate the preference of HIV reverse transcriptase for a …
Number of citations: 20 pubs.acs.org
RS Cooke, UH Andrews - The Journal of Organic Chemistry, 1973 - ACS Publications
Analytical.—Nuclear magnetic resonance spectra were obtained on a Varían Associates Model A-60D spectrometer where the internal standard was tetramethylsilane. Galbraith …
Number of citations: 7 pubs.acs.org
RS Cooke, UH Andrews - Journal of the American Chemical …, 1974 - ACS Publications
Thedegenerate rearrangement effecting interchange of the C4 and C6 positions of bicyclo [3.1. 0] hex-2-ene has been examined in the vapor phase under conditions where structural …
Number of citations: 37 pubs.acs.org
GA Olah, GKS Prakash, TN Rawdah… - Journal of the …, 1979 - ACS Publications
The effect of methyl and phenyl substituents, in comparison with the parent systems, was determined by l3C NMR spectroscopic study of potentially homoaromatic carbocations, …
Number of citations: 41 pubs.acs.org
JJ McDonnell - 1968 - search.proquest.com
RESULTS AND DISCUSSION Assignment of Hyperfine Splitting Constants The ESR spectrum (Figure l) of the semidione resulting from the oxidation of bicyclo [3.1. 0] hexan-2-one 8 or …
Number of citations: 7 search.proquest.com
RS Cooke, GD Lyon - Journal of the American Chemical Society, 1981 - ACS Publications
Results Thujone. Samples of (-)-thujone (6) were most readily obtained from oil of white cedar (Thuja occidentalis L.) while (+)-iso-thujone (7) was isolated from oilof wormwood (…
Number of citations: 3 pubs.acs.org
GA Olah, GKS Prakash, TN Rawdah… - … : Selected Papers of …, 2003 - World Scientific
The effect of methyl and phenyl substituents, in comparison with the parent systems, was determined by 13 C NMR spectroscopic study of potentially homoaromatic carbocations, …
Number of citations: 2 www.worldscientific.com
EJ Corey, H Uda - Journal of the American Chemical Society, 1963 - ACS Publications
IX/X in the mixture was roughly 1.1. Theultra-violet absorption of the mixture, Xmax 268 µ (e 15,000) was essentially the same as for pure IX which shows Xmax 26S µ (e 15,500). The …
Number of citations: 82 pubs.acs.org
B Imelouane, A Elbachiri, M Ankit, H Benzeid, K Khedid - Int. J. Agric. Biol, 2009 - Citeseer
The present study describes the phytochemical profile and antimicrobial activity of Lavandula dentata essential oil, collected in eastern Morocco (Taforalt, Talazart). The sample of …
Number of citations: 112 citeseerx.ist.psu.edu

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